1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine
Description
This piperazine derivative features a 2-fluorobenzenesulfonyl group at position 4 and a 3,5-dimethylisoxazolemethyl substituent at position 1. The piperazine ring adopts a chair conformation, as observed in structurally related compounds (e.g., ).
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-12-14(13(2)23-18-12)11-19-7-9-20(10-8-19)24(21,22)16-6-4-3-5-15(16)17/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZLLGOMIJGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monosubstitution Strategy
To avoid disubstitution, piperazine is typically protected at one nitrogen. The Boc-protection/deprotection approach is widely adopted:
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Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding N-Boc-piperazine.
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Sulfonylation : Treat N-Boc-piperazine with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
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Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM, yielding 4-(2-fluorobenzenesulfonyl)piperazine.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Protection | Boc₂O, DMAP | THF | 0°C → RT | 12 h | 92% |
| Sulfonylation | 2-Fluoro-BsCl, DIPEA | DCM | 0°C → RT | 6 h | 78% |
| Deprotection | TFA | DCM | RT | 2 h | 95% |
Introduction of the (3,5-Dimethyl-1,2-oxazol-4-yl)methyl Group
Alkylation via Nucleophilic Substitution
The 4-(2-fluorobenzenesulfonyl)piperazine reacts with 4-chloromethyl-3,5-dimethyl-1,2-oxazole in acetonitrile under reflux:
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Base : Potassium carbonate (K₂CO₃) facilitates deprotonation.
Mechanistic Insight :
The chloromethyl oxazole acts as an electrophile, undergoing SN2 displacement with the piperazine’s secondary amine. Steric hindrance from the 3,5-dimethyl groups on the oxazole slightly reduces reactivity compared to unsubstituted analogs.
Mannich Reaction Approach
Alternative routes employ formaldehyde-mediated three-component coupling:
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Components :
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4-(2-Fluorobenzenesulfonyl)piperazine
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3,5-Dimethyl-1,2-oxazole-4-carbaldehyde
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Formaldehyde
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Conditions : DMSO, 80°C, 8 h.
Advantages :
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Avoids pre-synthesis of chloromethyl oxazole.
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Directly forms the methylene bridge via iminium intermediate.
Microwave-Assisted One-Pot Synthesis
A streamlined method combines sulfonylation and alkylation in a single pot using microwave irradiation:
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Procedure :
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Piperazine, 2-fluorobenzenesulfonyl chloride, and 4-chloromethyl-3,5-dimethyl-1,2-oxazole are mixed in DMF.
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Irradiated at 100°C (150 W) for 20 minutes.
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Purity : >95% (HPLC).
Benefits :
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60% reduction in reaction time.
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Minimizes intermediate purification steps.
Analytical Characterization of Intermediates and Final Product
Key Spectroscopic Data
4-(2-Fluorobenzenesulfonyl)piperazine :
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¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, Ar-H), 7.42–7.35 (m, 2H, Ar-H), 3.15 (t, J = 5.2 Hz, 4H, piperazine-H), 2.90 (t, J = 5.2 Hz, 4H, piperazine-H).
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HRMS (ESI+) : m/z calcd for C₁₀H₁₂FN₂O₂S [M+H]⁺: 259.0589; found: 259.0585.
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine :
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (dd, J = 5.6, 3.2 Hz, 2H, Ar-H), 7.38 (td, J = 8.4, 2.4 Hz, 2H, Ar-H), 3.62 (s, 2H, CH₂-oxazole), 3.10–2.95 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (C-F), 140.5 (oxazole-C), 134.7–116.2 (Ar-C), 53.8 (piperazine-C), 48.2 (CH₂), 13.1 (CH₃), 11.9 (CH₃).
Challenges and Optimization Strategies
Regioselectivity in Piperazine Functionalization
Oxazole Stability Under Alkylation Conditions
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or piperazine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Pharmacological Properties:
- Antimicrobial Activity: Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxazole-based compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects: Compounds with piperazine moieties have been linked to anti-inflammatory activities. The sulfonyl group enhances solubility and bioavailability, which is crucial for therapeutic efficacy .
- CNS Activity: The piperazine structure is known for its psychoactive properties. Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential use in treating neurological disorders .
Materials Science Applications
The unique chemical structure of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine also lends itself to applications in materials science.
Key Material Properties:
- Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with tailored properties. Its ability to form stable bonds makes it suitable for creating high-performance materials .
- Nanotechnology: Incorporating this compound into nanomaterials can enhance their functional properties, such as conductivity and mechanical strength. This is particularly relevant in the development of nanocomposites for electronic applications .
Biochemical Applications
In biochemistry, the compound's ability to interact with biological macromolecules opens avenues for research in enzyme inhibition and protein interaction studies.
Case Studies:
- Enzyme Inhibition: Studies have demonstrated that modifications of similar piperazine derivatives can inhibit specific enzymes involved in metabolic pathways. This suggests that our compound may serve as a lead structure for developing enzyme inhibitors .
- Protein Binding Studies: The binding affinity of this compound to target proteins can be evaluated using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), providing insights into its potential as a therapeutic agent .
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial growth |
| Anti-inflammatory Effects | Reduced inflammation markers | |
| CNS Activity | Altered neurotransmitter levels | |
| Materials Science | Polymer Synthesis | Enhanced material strength |
| Nanotechnology | Improved electrical conductivity | |
| Biochemical | Enzyme Inhibition | Decreased enzyme activity |
| Protein Binding Studies | High binding affinity |
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The oxazole and piperazine rings can interact with enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Effects
Key Findings:
- Sulfonyl Groups : The sulfonyl moiety in the target compound and –5 increases acidity of adjacent methyl groups, influencing reactivity .
- Fluorine Substituents: Fluorine in the target compound and enhances metabolic stability and polar interactions compared to non-fluorinated analogs.
- Conformational Rigidity : All compounds exhibit chair conformations in piperazine rings, suggesting shared stability and bioavailability traits .
Key Findings:
- Hemorheological Activity : The cytisine-linked sulfonamide in highlights the role of sulfonyl groups in modulating blood viscosity .
Key Findings:
Biological Activity
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with 3,5-dimethyl-1,2-oxazole and a fluorobenzenesulfonyl group. The process can be optimized to enhance yield and purity. For instance, the use of specific solvents and temperature control during the reaction can significantly affect the outcome.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.
Hemorheological Activity
Another investigation into derivatives of oxazole suggested that compounds containing sulfonyl groups could exhibit hemorheological activities comparable to established angioprotective agents like pentoxifylline. This suggests potential applications in treating vascular disorders .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Anticonvulsant Screening : A series of 2-substituted oxadiazoles were synthesized and screened for anticonvulsant activity. Compounds showed varying degrees of effectiveness, indicating that modifications to the oxazole ring can influence pharmacological outcomes .
- Structure-Activity Relationship (SAR) : Research on piperazine derivatives has demonstrated that specific substitutions at the piperazine nitrogen can enhance receptor affinity and selectivity for benzodiazepine receptors, suggesting that similar modifications could be beneficial for this compound .
Research Findings
Research findings indicate that the biological activity of compounds similar to this compound is influenced by their molecular structure. The presence of both an oxazole moiety and a sulfonyl group appears critical for enhancing biological efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| 1-(3-Fluorobenzenesulfonyl)piperazine | Anticonvulsant | PTZ | Significant activity |
| 4-(3,5-Dimethylisoxazolyl)sulfonamide | Hemorheological | In vitro | Comparable to pentoxifylline |
| 2-substituted oxadiazoles | Anticonvulsant | MES | Variable effectiveness |
Q & A
Q. What are the standard synthetic routes for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the oxazole ring : Condensation of 1,3-diketones with hydroxylamine under acidic/basic conditions .
Sulfonylation of piperazine : Reacting piperazine with 2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C .
Alkylation : Coupling the oxazole-methyl group to the sulfonylated piperazine using a base (e.g., K₂CO₃) and a halogenated precursor (e.g., chloromethyl-oxazole derivative) .
Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify via silica gel chromatography .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Confirm substituent positions (e.g., 2-fluorobenzenesulfonyl group via ¹⁹F NMR; oxazole protons via ¹H NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in airtight, light-protected containers at –20°C in a desiccator. Stability tests show degradation <5% over 12 months under these conditions. Avoid aqueous or protic solvents to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model sulfonylation and alkylation steps, identifying energy barriers and optimal solvents .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on the fluorobenzenesulfonyl group’s electrostatic contributions .
- QSPR Models : Correlate substituent effects (e.g., oxazole methyl groups) with solubility or metabolic stability .
Q. What strategies resolve conflicting data in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to distinguish target-specific effects from cytotoxicity .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with radioligand binding studies to confirm mechanism .
Q. How does the 2-fluorobenzenesulfonyl group influence pharmacokinetics?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The fluorine atom reduces CYP450-mediated oxidation compared to non-fluorinated analogs .
- Plasma Protein Binding : Use equilibrium dialysis; fluorinated sulfonamides typically show 85–90% binding, affecting bioavailability .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (e.g., H₂O₂). Monitor via UPLC-PDA-MS to identify hydrolyzed (sulfonic acid) or oxidized (sulfone) products .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to trace hydrolysis mechanisms at the sulfonyl group .
Method Development & Optimization
Q. How to design a Structure-Activity Relationship (SAR) study for analogs of this compound?
- Methodological Answer :
Core Modifications : Synthesize analogs with varied sulfonyl substituents (e.g., 3-fluoro vs. 4-fluoro) and oxazole methyl groups .
Bioassay Profiling : Test against primary targets (e.g., serotonin receptors) and off-target panels (e.g., hERG channel) .
Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect impurities >0.1% with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
- NMR Spectroscopy : ¹³C NMR identifies stereochemical impurities in the piperazine ring .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/powder handling .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
